



## Application Notes and Protocols for Testing MRTX0902 Efficacy In Vitro

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Compound of Interest		
Compound Name:	MRTX0902	
Cat. No.:	B10829282	Get Quote

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These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of MRTX0902, a potent and selective inhibitor of the guanine nucleotide exchange factor SOS1 (Son of Sevenless Homolog 1). The following protocols and data are intended to guide researchers in the preclinical assessment of MRTX0902 and similar molecules targeting the KRAS signaling pathway.

### Introduction

MRTX0902 is an orally bioavailable small molecule that disrupts the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to its activation and subsequent downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival. By inhibiting the SOS1:KRAS interaction, MRTX0902 prevents KRAS activation, thereby suppressing oncogenic signaling in tumors with mutations in the KRAS-MAPK pathway.[1][2] These protocols outline key in vitro assays to quantify the biochemical and cellular activity of MRTX0902.

### **Data Presentation**

The efficacy of **MRTX0902** has been demonstrated across a range of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of MRTX0902



Assay Type	Target	Metric	Value (nM)	Reference
HTRF Binding Assay	SOS1	K_i	2.1	[3]
HTRF PPI Assay	SOS1:KRAS (WT)	IC_50	13.8	[3]
HTRF PPI Assay	SOS1:KRAS (G12D)	IC_50	16.6	[3]
HTRF PPI Assay	SOS1:KRAS (G12V)	IC_50	24.1	[3]
HTRF PPI Assay	SOS1:KRAS (G12C)	IC_50	30.7	[3]
Nucleotide Exchange Assay	SOS1-mediated		15	[3]
Nucleotide Exchange Assay	SOS2-mediated	IC_50	>10,000	[3]

Table 2: Cellular Activity of MRTX0902 in KRAS-MAPK Pathway Mutant Cell Lines

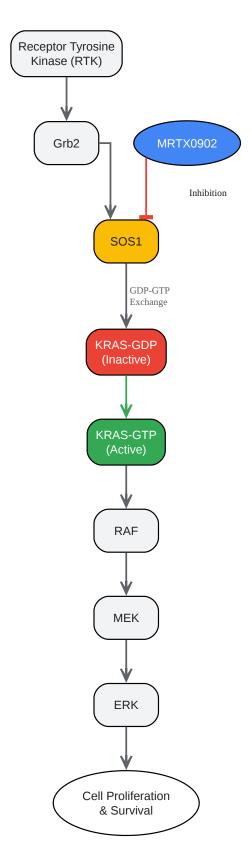


Cell Line	Cancer Type	Relevant Mutation( s)	Assay	Metric	Value (nM)	Referenc e
MKN1	Gastric Carcinoma	KRAS Amplificatio n	pERK Inhibition	IC_50	39.6	[3]
NCI-H1975	Non-Small Cell Lung	EGFR Mutant	pERK Inhibition	IC_50	<250	[1]
PC9	Non-Small Cell Lung	EGFR Mutant	pERK Inhibition	IC_50	<250	[1]
LN229	Glioblasto ma	PTPN11 Mutant	pERK Inhibition	IC_50	<250	[1]
OCI-AML5	Acute Myeloid Leukemia	SOS1 Mutant	pERK Inhibition	IC_50	<250	[1]
HCC1438	Breast Carcinoma	NF1 Mutant	pERK Inhibition	IC_50	<250	[1]
NCI-H508	Colorectal Carcinoma	BRAF Class III Mutant	pERK Inhibition	IC_50	<250	[1]
NCI-H1666	Lung Adenocarci noma	BRAF Class III Mutant	pERK Inhibition	IC_50	<250	[1]
NCI-H1435	Non-Small Cell Lung	NF1 K615N	3D Cell Viability	IC_50	<250	[1]
LN229	Glioblasto ma	PTPN11 A72S	3D Cell Viability	IC_50	<250	[1]

# Signaling Pathway and Experimental Workflow Diagrams



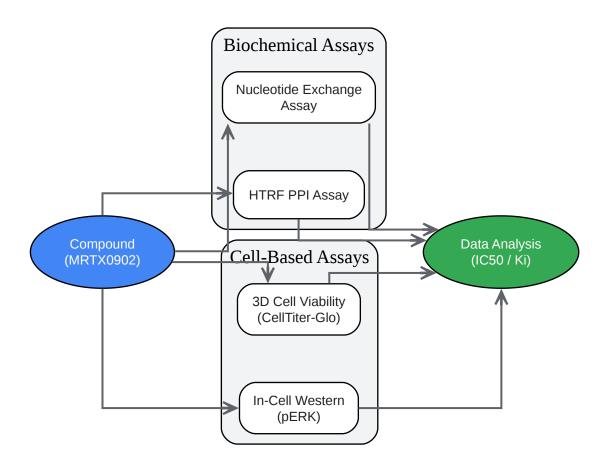
The following diagrams illustrate the targeted signaling pathway and the general workflow of the described in vitro assays.





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Caption: SOS1-KRAS Signaling Pathway and MRTX0902 Mechanism of Action.



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## References

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- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
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